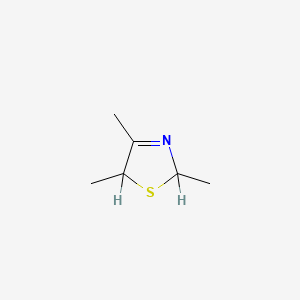

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

描述

Overview and Significance of Dihydro-1,3-thiazoles in Chemical Sciences

Dihydro-1,3-thiazoles are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. researchgate.netmdpi.commdpi.com The thiazole (B1198619) ring is a key component in various therapeutic agents, including those with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.commdpi.combepls.comnih.gov The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the development of novel compounds with enhanced biological efficacy. fabad.org.tr

The significance of the dihydro-1,3-thiazole core lies in its ability to serve as a versatile intermediate in the synthesis of a multitude of biologically active molecules. The historical foundation of thiazole chemistry was laid in 1887 by Arthur Rudolf Hantzsch and Hans Heinrich Weber, who first described the synthesis of thiazole derivatives. Their pioneering work, known as the Hantzsch thiazole synthesis, involves the condensation of α-haloketones with thioamides and remains a fundamental method for creating these heterocyclic systems.

Academic Context and Research Landscape of 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

This compound, also known by synonyms such as 2,4,5-trimethyl-3-thiazoline, has carved a specific niche within the research community. nih.govnih.gov Its primary application in academic research is as a synthetic predator odor, used to induce innate fear and stress responses in rodents. nih.govresearchgate.net This application is valuable for studying the neurobiology of fear and anxiety, as the compound offers a standardized and replicable stimulus compared to natural predator cues. researchgate.net

Beyond its use in behavioral neuroscience, this compound is also recognized as a flavor component in a variety of cooked foods, including meats and potatoes, where it is formed through the Maillard reaction. nih.gov It contributes to nutty, meaty, and roasted flavor profiles.

A patented one-pot synthesis method for 4,5-dihydro-1,3-thiazoles is applicable for the creation of 2,4,5-trimethyl derivatives. This process involves the reaction of a trialkoxyalkane with a cyanide source in the presence of a Lewis acid, followed by the addition of 1-amino-2-alkanethiol to form the thiazoline (B8809763) ring.

Below are data tables detailing the key properties and research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,4,5-trimethyl-3-thiazoline, 2,4,5-Trimethyl-2,5-dihydrothiazole | nih.govnih.gov |

| CAS Number | 60633-24-1 | nih.gov |

| Molecular Formula | C₆H₁₁NS | nih.gov |

| Molecular Weight | 129.23 g/mol | nih.gov |

| Appearance | Liquid | thegoodscentscompany.com |

| Odor Profile | Nutty, meaty, roasted, vegetable, cocoa, sulfurous, chocolate, musty, beefy, coffee-like |

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings | Source(s) |

| Neuroscience | Induction of innate fear in rodents | Elicits defensive behaviors such as freezing and avoidance. Used to model stress and anxiety disorders. | nih.govresearchgate.net |

| Food Chemistry | Flavor compound | Identified as a product of the Maillard reaction, contributing to the aroma of cooked foods. | nih.gov |

| Pest Control | Potential wildlife repellent | Its fear-inducing properties in rodents suggest potential use as a repellent. | |

| Synthetic Chemistry | Intermediate | Dihydro-1,3-thiazoles serve as intermediates in the synthesis of agricultural and pharmaceutical compounds. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVNNYXOSPRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976064 | |

| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-24-1 | |

| Record name | 2,4,5-Trimethylthiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60633-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole, 2,5-dihydro-2,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060633241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-2,4,5-trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reactivity and Chemical Transformations of 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole

Oxidation Reactions

The sulfur atom and the dihydrothiazole ring structure are key sites for oxidative transformations, leading to either the oxygenation of the sulfur or the aromatization of the ring.

Formation of Sulfoxides and Sulfones from the Thiazole (B1198619) Ring Sulfur

The sulfur atom in the 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole ring can be readily oxidized to form the corresponding sulfoxides (S-monoxides) and sulfones (S,S-dioxides). The extent of oxidation is dependent on the nature and stoichiometry of the oxidizing agent.

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®) are effective for these transformations. organic-chemistry.orgresearchgate.net The reaction with one equivalent of the oxidant typically yields the sulfoxide, while the use of excess oxidant can lead to the formation of the sulfone. researchgate.net For instance, the oxidation of 2-phenyl-4,5-dihydro-1,3-thiazoles with potassium permanganate (B83412) (KMnO₄) in the presence of benzoic acid selectively affords the corresponding thiazoline (B8809763) 1,1-dioxides (sulfones) in excellent yields. organic-chemistry.orgresearchgate.net Without the acid, the reaction favors dehydrogenation. organic-chemistry.orgresearchgate.net

The introduction of oxygen at the sulfur atom significantly alters the electronic properties and reactivity of the molecule. The resulting α-sulfinyl imines (sulfoxides) exhibit different reaction behaviors compared to the parent dihydrothiazole. commonorganicchemistry.com The sulfones are particularly reactive, though their high reactivity can sometimes lead to subsequent reactions, such as nucleophilic ring-opening, which can preclude other functionalizations like deprotonation and alkylation. organic-chemistry.orgresearchgate.net

Table 1: Oxidation of Dihydrothiazole Sulfur

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Phenyl-4,5-dihydro-1,3-thiazole derivatives | KMnO₄ / Benzoic Acid | Thiazoline 1,1-dioxide (Sulfone) | organic-chemistry.orgresearchgate.net |

| 2,5-Dihydro-1,3-thiazole | 1 equiv. m-CPBA or Oxone® | 2,5-Dihydro-1,3-thiazole S-monoxide (Sulfoxide) | organic-chemistry.orgcommonorganicchemistry.com |

Oxidative Dehydrogenation to Aromatic Thiazoles

This compound can undergo oxidative dehydrogenation to form the corresponding aromatic compound, 2,4,5-trimethyl-1,3-thiazole. This aromatization is a thermodynamically favorable process.

This transformation can occur under various conditions. Dihydrothiazoles show a natural proclivity to aromatize, sometimes even upon storage at room temperature or when subjected to certain chromatographic conditions. nih.gov The process can be facilitated by specific reagents. For example, treatment of 2-phenyl substituted dihydrothiazoles with sulfur leads to the formation of the aromatic thiazole. organic-chemistry.orgresearchgate.net Similarly, oxidation with potassium permanganate (KMnO₄) under phase-transfer conditions can also yield thiazoles. organic-chemistry.orgresearchgate.net

Furthermore, the presence of certain metal catalysts, such as copper(II) triflate (Cu(OTf)₂) or gold-based catalysts, can significantly promote aromatization. nih.gov This facile aromatization can be harnessed in tandem reactions, where an initial functionalization is driven by the subsequent formation of the stable aromatic ring. nih.gov

Table 2: Reagents for Oxidative Dehydrogenation

| Reagent/Catalyst | Product | Remarks | Reference |

|---|---|---|---|

| Sulfur | Aromatic Thiazole | Effective for 2-phenyl derivatives. | organic-chemistry.orgresearchgate.net |

| KMnO₄ (phase-transfer) | Aromatic Thiazole | Selectivity can be an issue. | organic-chemistry.orgresearchgate.net |

| Gold-based catalyst | Aromatic Thiazole | Leads to complete aromatization. | nih.gov |

Reduction Reactions

Conversion to More Saturated Thiazolidine (B150603) Derivatives

The carbon-nitrogen double bond (C=N) of the dihydrothiazole ring is susceptible to reduction, leading to the formation of the more saturated 2,4,5-trimethyl-1,3-thiazolidine. This conversion transforms the imine functionality into a secondary amine within the heterocyclic ring.

This reduction can be achieved using common reducing agents that are effective for imines. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes, ketones, and imines. commonorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction typically proceeds by the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon of the C=N bond, followed by protonation of the resulting nitrogen anion during workup. youtube.com

Another standard and highly effective method for this transformation is catalytic hydrogenation. nih.govnih.gov This process involves reacting the dihydrothiazole with hydrogen gas (H₂) in the presence of a metal catalyst. nih.govnih.gov Common catalysts for such reductions include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney nickel. pharmaguideline.commdpi.com The reaction involves the addition of two hydrogen atoms across the double bond, yielding the saturated thiazolidine ring. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring and Methyl Groups

Direct electrophilic or nucleophilic substitution on the dihydrothiazole ring is not a commonly observed reaction pathway. The inherent reactivity of the ring often leads to competing reactions such as aromatization or ring-opening.

Nucleophilic attack on the 2,5-dihydro-1,3-thiazole system typically occurs at the sulfur atom rather than the ring carbons. researchgate.netthieme-connect.de This can initiate ring cleavage, especially in the presence of strong nucleophiles like organolithium reagents. researchgate.netthieme-connect.de

Similarly, direct electrophilic substitution on the ring is challenging due to the high tendency of the dihydrothiazole to undergo oxidative dehydrogenation to the more stable aromatic thiazole. nih.gov However, functionalization can be achieved through reactions that are coupled with aromatization, such as the ene-type reactions with aldehydes. nih.gov

Substitution reactions are more feasible on the methyl groups. The protons on the methyl groups, particularly at the C2 position, are acidic and can be removed by a strong base like n-butyllithium. This process, known as lateral lithiation, generates a carbanion that can then react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for the elongation and functionalization of the methyl side chain. researchgate.net

Ring-Opening Reactions and Fragmentation Pathways

The 2,5-dihydro-1,3-thiazole ring is susceptible to cleavage under certain conditions, particularly under oxidative or thermal stress.

Oxidative conditions can induce ring-opening. The reaction of 2-methyl substituted 2-thiazolines with oxidants like Oxone® or m-CPBA has been shown to result in cleavage of the ring to yield acyclic products such as acetylamino disulfides or other derivatives where the ring structure is no longer intact. organic-chemistry.orgresearchgate.net The lability of 2-methylthiazolines towards ring-opening is a notable aspect of their chemistry. organic-chemistry.org Additionally, treatment of 2,5-dihydro-1,3-thiazoles with acid chlorides, followed by the addition of a carboxylate, can lead to a ring-opening and rearrangement sequence to form O,N-diacyl O,N-acetals. researchgate.netresearchgate.net

The corresponding sulfones (1,1-dioxides) of dihydrothiazoles are thermally labile. Upon flash vacuum pyrolysis at high temperatures (e.g., 600 °C), they undergo fragmentation. organic-chemistry.orgresearchgate.net This process typically involves the extrusion of sulfur dioxide (SO₂), along with the cleavage of other bonds, leading to the formation of smaller, stable molecules like nitriles and alkenes. organic-chemistry.orgresearchgate.net

Mechanistic Studies of Ring-Opening Reactions

Detailed mechanistic studies focusing specifically on the ring-opening reactions of this compound are not extensively detailed in the available literature. However, the general reactivity profile of related dihydrothiazole compounds suggests that they can undergo reactions that lead to the opening of the heterocyclic ring. For instance, related thiazole systems can be synthesized through the Brønsted acid-promoted ring-opening and annulation of 2H-azirines with thioamides. rsc.orgresearchgate.net This process involves the breaking of the three-membered azirine ring to form the five-membered thiazole ring. rsc.orgresearchgate.net While this describes the formation rather than the decomposition of a thiazole, it highlights the susceptibility of related heterocyclic systems to ring-based transformations under specific catalytic conditions. General reactivity for dihydrothiazoles includes oxidation to form sulfoxides or sulfones and reduction to yield thiazolidines.

Pyrolytic Fragmentation Processes

Specific research detailing the pyrolytic fragmentation pathways of this compound is not prominently available in the surveyed scientific literature. Pyrolysis, or thermal decomposition in the absence of oxygen, typically results in the cleavage of a molecule into smaller fragments. For heterocyclic compounds, these processes can be complex, often involving the extrusion of stable small molecules and subsequent rearrangement of the resulting intermediates. For example, the gas-phase thermolyses of different heterocyclic systems, such as triazoles, have been studied and are known to proceed via the extrusion of molecular nitrogen, leading to the formation of reactive intermediates that can cyclize or fragment further at higher temperatures. researchgate.net

Cycloaddition Reactions of Dihydro-1,3-thiazole Systems

Dihydro-1,3-thiazole systems serve as valuable synthons in cycloaddition reactions, providing pathways to more complex heterocyclic structures, notably β-lactam derivatives.

[2+2] Cycloadditions with Ketenes and Acid Chlorides

Dihydro-1,3-thiazole derivatives readily participate in [2+2] cycloaddition reactions with ketenes, which are often generated in situ from acid chlorides in the presence of a base like triethylamine (B128534). The efficiency and outcome of this reaction are highly dependent on the nature of the substituent at the C(2) position of the dihydrothiazole ring.

Research on 2-substituted 4,5-dihydro-1,3-thiazoles has shown that when the C(2) substituent is a phenyl group, the reaction with an acid chloride proceeds via a formal [2+2] cycloaddition to yield the corresponding β-lactam. However, if the substituent at C(2) possesses an alpha-hydrogen atom, the reaction can be diverted towards C(α)- and/or N-acylation products instead of the desired cycloadduct. For example, the reaction of 2-methyl-4,5-dihydro-1,3-thiazole with dichloroacetyl chloride under similar conditions resulted in a "1:2 adduct" in low yield, rather than a simple β-lactam. A bulky substituent at C(2), such as a tert-butyl group, can sterically hinder the reaction, preventing it from occurring altogether.

Table 1: Reactivity of Dihydro-1,3-thiazole Derivatives in [2+2] Cycloadditions

| C(2) Substituent | Reagent | Outcome |

|---|---|---|

| Phenyl | Dichloroacetyl chloride / Et₃N | [2+2] Cycloaddition (β-Lactam formation) |

| Methyl | Dichloroacetyl chloride / Et₃N | '1:2 adduct' formation (low yield) |

Role in Penam (B1241934) Derivative Formation

The [2+2] cycloaddition reaction between dihydro-1,3-thiazoles and acid chlorides is a key step in the synthesis of penam derivatives. Penams are bicyclic β-lactams that form the core structure of penicillin antibiotics. The reaction of a 2-phenyl substituted dihydrothiazole derivative with dichloroacetyl chloride, followed by treatment with triethylamine, yields a penam derivative.

Specifically, the reaction of racemic 2-(methylsulfanyl)-4,5-dihydro-2-phenyl-4,4-dimethyl-1,3-thiazole with azidoacetyl chloride and triethylamine produced two stereoisomeric penams in a 2:1 ratio, with a total yield of 62%. The formation of isomers was attributed to the different configurations of the methylsulfanyl substituent at C(2) in the starting racemic material. Spectroscopic data confirmed that in these [2+2] cycloadducts, the sulfur atom of the thiazole ring is oriented trans to the group at the C(6) position of the newly formed penam ring.

Table 2: Formation of Penam Derivatives

| Dihydro-1,3-thiazole Reactant | Reagent | Product | Yield | Stereochemistry Note |

|---|---|---|---|---|

| 2-(Methylsulfanyl)-4,5-dihydro-2-phenyl-4,4-dimethyl-1,3-thiazole | Azidoacetyl chloride / Et₃N | Isomeric penam derivatives | 62% | 5,6-trans products, isomers due to C(2) configuration |

This demonstrates that the substituent at C(2) is crucial for the successful formation of penam derivatives, with phenyl-substituted dihydrothiazoles providing much higher yields compared to their 2-unsubstituted counterparts.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, ¹H, ¹³C, and ¹⁵N NMR provide complementary information to fully map its molecular framework.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the structure dictates distinct signals for the protons on the heterocyclic ring and the three methyl groups.

The key structural features to be identified are the two methine protons at the C2 and C5 positions and the three methyl groups attached to C2, C4, and C5. The chemical shifts are influenced by the proximity of the electronegative sulfur and nitrogen atoms and the C=N imine bond. The predicted signals, based on general principles and data for similar heterocyclic systems, are detailed below. organicchemistrydata.orgchemicalbook.com

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H at C2 | ~4.5 - 5.0 | Quartet (q) | ~6.5 - 7.0 | Located between S and N atoms, deshielded. Coupled to the C2-methyl protons. |

| H at C5 | ~3.5 - 4.0 | Quartet (q) | ~6.5 - 7.0 | Adjacent to the sulfur atom and C4. Coupled to the C5-methyl protons. |

| Methyl at C4 | ~2.0 - 2.3 | Singlet (s) | N/A | Attached to the sp²-hybridized C4 of the imine group. |

| Methyl at C2 | ~1.4 - 1.6 | Doublet (d) | ~6.5 - 7.0 | Attached to the C2 position. Coupled to the C2-H proton. |

| Methyl at C5 | ~1.2 - 1.4 | Doublet (d) | ~6.5 - 7.0 | Attached to the C5 position. Coupled to the C5-H proton. |

Note: This data is predicted based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, six unique carbon signals are expected. The chemical shift of the C4 carbon is significantly downfield due to its sp² hybridization within the imine bond.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~165 - 175 | Imine carbon (C=N), sp² hybridized, highly deshielded. |

| C2 | ~70 - 80 | sp³ carbon bonded to both sulfur and nitrogen, significantly deshielded. |

| C5 | ~50 - 60 | sp³ carbon bonded to sulfur, less deshielded than C2. |

| Methyl at C2 | ~20 - 25 | sp³ methyl carbon. |

| Methyl at C4 | ~15 - 20 | sp³ methyl carbon attached to an sp² carbon. |

| Methyl at C5 | ~15 - 20 | sp³ methyl carbon. |

Note: This data is predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁵N NMR spectroscopy, while more challenging due to the low natural abundance (0.37%) and negative nuclear Overhauser effect of the ¹⁵N isotope, is a powerful technique for directly observing the nitrogen atom in a molecule. researchgate.netyoutube.com Modern techniques, such as inverse-detected experiments (e.g., ¹H-¹⁵N HMBC), can overcome these limitations. reddit.com

For this compound, ¹⁵N NMR would be used to characterize the imine nitrogen atom. The chemical shift of this nitrogen provides definitive evidence for the C=N functionality. The expected chemical shift for an imine nitrogen in a five-membered ring is typically in the range of +100 to +380 ppm relative to a nitromethane (B149229) standard. This analysis helps distinguish it from other nitrogen-containing functional groups and can provide insights into the electronic structure of the heterocyclic ring. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a compound. While a specific spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its structure.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=N Stretch | Imine | 1690 - 1640 | Medium to Strong |

| C-H Stretch | sp³ C-H (Alkyl) | 2990 - 2850 | Strong |

| C-N Stretch | Aliphatic Amine/Imine | 1250 - 1020 | Medium |

| C-S Stretch | Thioether | 700 - 600 | Weak to Medium |

The most diagnostic peak would be the strong absorption corresponding to the C=N stretching vibration, confirming the presence of the imine group. The various C-H stretching and bending vibrations would confirm the aliphatic nature of the ring and methyl substituents.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound (molecular weight 129.23 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 129. nih.gov GC-MS analysis provides a retention time, with reported Kovats retention indices of 985 and 1005 on a semi-standard non-polar column, which aids in its identification. nih.gov

The fragmentation pattern is crucial for structural confirmation. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines and thioethers. libretexts.orgmiamioh.edu The expected fragmentation for this molecule would involve cleavage of the bonds adjacent to the sulfur and nitrogen atoms.

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 129 | [C₆H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 114 | [C₅H₈NS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 86 | [C₄H₈N]⁺ | Cleavage of C5-S and C4-C5 bonds, loss of •SCH₃. |

| 72 | [C₃H₆N]⁺ | Alpha-cleavage at C2, loss of •CH(CH₃)S. |

| 58 | [C₃H₆S]⁺ | Cleavage of C2-N and C4-C5 bonds. |

Note: These fragmentation patterns are predicted based on established mass spectrometry principles and data from similar thiazoline (B8809763) structures. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were grown and analyzed, X-ray diffraction would provide unambiguous proof of its structure. researchgate.net Specifically, it would:

Confirm the dihydrothiazole ring system and the positions of the three methyl substituents.

Determine the relative stereochemistry at the C2 and C5 chiral centers, identifying whether the compound exists as a cis or trans isomer.

Provide detailed geometric parameters (e.g., the C=N bond length versus the C-N bond length).

Reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces.

This technique has been successfully used to elucidate the structures of many related thiazole (B1198619) and thiadiazole derivatives, underscoring its power in resolving complex structural questions. sigmaaldrich.com

Theoretical and Computational Studies on 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are foundational for investigating the intrinsic properties of a molecule from first principles. These computational techniques are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying heterocyclic systems. nih.govmdpi.comresearchgate.net

Electronic Structure Analysis (HOMO, LUMO, Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required for an electronic transition. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be more easily polarized. mdpi.com This charge transfer characteristic within the molecule is a key indicator of its potential bioactivity. irjweb.com For example, in a study of 5-acetyl-2,4-dimethyl thiazole (B1198619), a related compound, the calculated HOMO-LUMO energy gap was found to be 4.42 eV, suggesting significant stability. researchgate.net

While specific DFT calculations detailing the HOMO-LUMO energies for 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole are not prominently available in the reviewed literature, the principles of frontier orbital theory provide a robust framework for predicting its reactivity.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. mdpi.com Using methods like DFT, researchers can calculate bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov For instance, analysis of a dihydrothiazole derivative showed a flattened sofa conformation for the thiazoline (B8809763) ring. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT or Ab Initio methods, researchers can assign the vibrational modes observed in experimental spectra. nih.gov These calculations help to understand the stretching, bending, and torsional motions of the atoms within the molecule.

Often, calculated frequencies are scaled by a specific factor to correct for systematic errors inherent in the computational methods and to achieve better agreement with experimental results. doi.orgresearchgate.net The comparison between theoretical and experimental spectra provides a detailed confirmation of the molecular structure. ajchem-a.com For various thiazole and heterocyclic derivatives, DFT methods like B3LYP have been shown to be superior to other approaches for accurately modeling molecular vibrations. nih.gov A detailed vibrational analysis specific to this compound would provide a theoretical fingerprint of its structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Red: Represents electron-rich, partially negative regions, which are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Represents electron-deficient, partially positive regions, which are preferred sites for nucleophilic attack. nih.govresearchgate.net

Green: Represents neutral or zero potential regions. nih.gov

MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and identifying the most reactive sites in a molecule for biological recognition and chemical reactions. nih.govresearchgate.net For thiazole derivatives, the nitrogen and sulfur atoms are often key sites of interaction, and an MEP map of this compound would pinpoint the specific regions of electrophilicity and nucleophilicity dictated by its unique trimethyl substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Thiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By developing 2D or 3D QSAR models, researchers can predict the activity of new compounds and guide the design of more potent molecules. researchgate.net

Numerous QSAR studies have been performed on various thiazole derivatives, highlighting the importance of this scaffold in drug discovery. nih.gov

Antimicrobial Activity: A 3D-QSAR study on aryl thiazole derivatives identified that electrostatic effects predominantly determine binding affinities for antimicrobial action. researchgate.net

Receptor Antagonism: QSAR analysis of thiazole and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists revealed the importance of specific atomic charges and lipophilicity for binding affinity. nih.gov 3D-QSAR models further suggested that these techniques could be useful in designing potent A3 receptor antagonists. nih.gov

Anticancer Agents: In a study of 2-amino thiazole derivatives as Aurora kinase inhibitors, QSAR models were developed to explore the relationship between structure and inhibitory activity, aiding in the design of new anticancer drugs. acs.org

Biofilm Inhibition: CoMFA and CoMSIA models, forms of 3D-QSAR, were constructed for thiazole derivatives to identify key structural features for inhibiting bacterial biofilms.

These studies underscore the power of QSAR in rational drug design involving the thiazole core. While these models are not specific to this compound, they demonstrate a well-established methodology for correlating the structural features of related compounds with their biological functions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of a system, including conformational changes, molecular stability, and intermolecular interactions. nih.gov

MD simulations have been applied to understand the mechanism of action of related thiazole compounds:

In a study of a 2,4-thiazolidinedione (B21345) derivative, all-atom MD simulations revealed how the compound could disrupt the ordered structure of a tau protein oligomer, which is implicated in Alzheimer's disease. The simulation identified key binding sites and showed that hydrophobic interactions were the primary driving force for binding. nih.gov

For 2-amino thiazole derivatives designed as anticancer agents, MD simulations were used to assess the binding stability of the compounds within the active site of their target protein, Aurora kinase. acs.org

Derivatives and Analogues of 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole

Synthesis and Functionalization of Substituted Dihydrothiazoles

The synthesis of substituted dihydrothiazoles can be achieved through several established chemical routes. A primary method involves the cyclization of precursors that contain the requisite sulfur, nitrogen, and carbon atoms. The Hantzsch thiazole (B1198619) synthesis, traditionally used for thiazoles, can be adapted for dihydrothiazoles, typically by reacting thioamides with α-halo carbonyl compounds. youtube.com Another common approach is the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. pharmaguideline.com

Key synthetic strategies include:

Condensation Reactions : L-cysteine can be reacted with appropriate benzaldehydes to yield (2RS, 4R)-2-aryl-thiazolidine-4-carboxylic acids, which are precursors to dihydrothiazole derivatives. nih.gov Similarly, reacting L- or D-cysteine with benzonitrile (B105546) in a buffered solution can produce (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid. nih.gov

One-Pot Synthesis : A patented process describes a one-pot synthesis where an orthoester reacts with a cyanide source, followed by the addition of a 1-amino-2-alkanethiol to form the thiazoline (B8809763) ring.

From N-propargylamides : N-propargylamides can be converted to their corresponding thioamides using Lawesson's reagent, which then undergo a 5-exo-dig cyclization to yield substituted dihydrothiazoles. researchgate.net

Once the dihydrothiazole ring is formed, it can be further functionalized. The reactivity of the ring is dictated by its electronic structure. The C2 position is the most electron-deficient, making its proton susceptible to removal by strong bases like organolithium compounds. This creates a nucleophilic center at C2 that can react with various electrophiles, including aldehydes and alkyl halides. pharmaguideline.com Conversely, the C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution reactions such as halogenation. pharmaguideline.com Alkylation at the nitrogen atom (N-alkylation) is also a common functionalization reaction, leading to the formation of thiazolium cations. pharmaguideline.com

Chiral Dihydrothiazole Derivatives and Their Stereochemistry

The stereochemistry of dihydrothiazole derivatives is crucial, as the C4 and C5 positions can be stereocenters, leading to chiral molecules. The synthesis of enantiomerically pure or enriched dihydrothiazoles is a significant area of research, particularly for their application as chiral ligands in asymmetric catalysis. nih.govnih.gov

Asymmetric synthesis routes have been developed to control the stereochemistry of these heterocycles. One notable method begins with α,β-unsaturated methyl esters and employs a Sharpless asymmetric dihydroxylation as a key step to introduce chirality. nih.gov This is followed by an O→N acyl migration and cyclization to yield 2,4,5-trisubstituted Δ²-thiazolines with high enantiomeric excess (up to 97%). nih.gov The use of various dehydrating reagents, such as the Burgess reagent or Lawesson's reagent, is often required for the final cyclization step to form the thiazoline ring from an amido alcohol precursor. nih.gov

The absolute configuration of the stereocenters significantly influences the molecule's properties and its interactions in a chiral environment, such as binding to a protein or directing a stereoselective reaction. youtube.com For instance, a synthetic approach to chiral (3R,8aR)-3-phenyltetrahydro-thiazolo[3,4-a]pyrazine-5,8-diones starts from a diastereoisomeric mixture of 2-phenylthiazolidine, highlighting the importance of controlling stereochemistry to build more complex chiral systems. researchgate.net The development of novel organocatalysts often incorporates a chiral backbone, where a stereocenter is deliberately introduced to influence the outcome of chemical reactions. nih.gov

Fused and Polycyclic Thiazole Systems Incorporating Dihydrothiazole Moieties

Dihydrothiazoles are valuable intermediates for the construction of fused and polycyclic heterocyclic systems. These larger, more complex structures often exhibit significant biological activity and are targets in medicinal chemistry. nih.gov

Methods for synthesizing fused thiazole systems include:

Reaction with Epoxy-Ketones : A mixture of an epoxy-ketone and a thiourea (B124793) or thioamide derivative can be heated in acetic acid to produce fused-thiazole derivatives. nih.gov This method has been used to synthesize novel compounds from natural products like cholestenone and progesterone. nih.gov

Intramolecular Cyclization : N-propargyl thioamides can react with bromine in an ionic liquid, leading to the formation of 5-(dibromomethyl)thiazole derivatives through a cyclization process. researchgate.net

From Amidine Intermediates : Imidazothiazole systems can be synthesized by first treating 4-bromothiazol-2-amine with N,N-dimethylformamide dimethyl acetal (B89532) to form an amidine. This intermediate then undergoes salt formation and subsequent treatment with a base like DBU to afford the fused imidazothiazole ring. nih.gov

Annulation Reactions : Diastereoselective N-acylation of a thiazolidine (B150603) precursor followed by condensation with amines can afford chiral 1,3-thiazolidine-annulated systems, such as thiazolo[3,4-a]pyrazine-5,8-diones. researchgate.net

These strategies have led to the creation of a diverse library of fused systems, including imidazo[2,1-b]thiazoles, thiazolo[3,2-a]benzimidazoles, and polyheterocyclic systems that incorporate pyrazole, thiophene, and thiadiazole moieties alongside the thiazole ring. cu.edu.egresearchgate.net

Structure-Reactivity Relationships in Dihydrothiazole Analogues

The relationship between the structure of dihydrothiazole analogues and their chemical reactivity or biological activity is a key focus of medicinal chemistry. nih.gov Modifications to the substituents on the dihydrothiazole ring can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interactions with biological targets like enzymes. nih.govmdpi.com

The electronic nature of the thiazole ring plays a significant role in its reactivity. The nitrogen atom at position 3 is basic and readily protonated. pharmaguideline.com The carbon at C2 is electron-deficient, while the C5 position is more electron-rich, guiding the regioselectivity of nucleophilic and electrophilic attacks, respectively. pharmaguideline.comijper.org

Structure-activity relationship (SAR) studies on dihydrothiazole derivatives have yielded critical insights for drug design. For example, in a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids designed as metallo-β-lactamase (MBL) inhibitors, the nature of the substituent at the C2 position was found to be critical for inhibitory activity. researchgate.net While the parent compound with a phenyl group at C2 showed inhibitory effects, modifications to this ring with different substituents led to a range of activities, demonstrating the sensitivity of the enzyme to the inhibitor's structure. researchgate.net

Table 1: Inhibitory Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acid Analogues against IMP-1 MBL

| Compound | C2-Substituent | IC₅₀ (µM) |

|---|---|---|

| 4 | 2-Phenyl | 34.7 |

| 10 | 2-(4-Biphenyl) | 4.9 |

| 12 | 2-(4-CF₃-phenyl) | 74.1 |

| 13 | 2-(2-OH-phenyl) | >200 |

Data sourced from Chen et al. (2012). nih.govresearchgate.net

Similarly, SAR studies on thiazolylhydrazone derivatives as acetylcholinesterase (AChE) inhibitors revealed that the substitution pattern on the phenyl ring of the hydrazone moiety significantly impacts potency. mdpi.com The presence of a hydrazone bridge and an additional aromatic ring generally improved affinity for the target enzyme. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 2a | 4-F | 0.063 |

| 2b | 4-Cl | 0.056 |

| 2e | 2,4-diCl | 0.040 |

| 2g | 2-OH, 3-OCH₃ | 0.031 |

| 2i | 4-N(CH₃)₂ | 0.028 |

| Donepezil | Reference Drug | ~0.028 |

Data sourced from Tasso et al. (2020). mdpi.com

These studies underscore that even minor structural changes, such as altering the position or electronic nature of a substituent, can lead to substantial differences in chemical reactivity and biological efficacy. nih.govescholarship.org

Applications of 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole in Non Clinical Research and Industry

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole and related dihydro-1,3-thiazole derivatives serve as valuable intermediates in organic synthesis. Chemical manufacturers supply the compound for use in custom synthesis and contract manufacturing for various sectors. The thiazoline (B8809763) ring system is a key structural feature that can be modified through reactions like oxidation to form sulfoxides or reduction to corresponding thiols. This reactivity allows it to be used as a central building block for creating more complex molecules, including active ingredients for pharmaceutical and agricultural applications. Companies in the specialty chemical sector offer this compound for research and development purposes, highlighting its role as a foundational element in the synthesis of novel chemical entities.

Applications in Material Science and Optoelectronics

The applications of this compound extend into the field of material sciences. Chemical suppliers market the compound to this sector, where its heterocyclic structure can be incorporated into larger polymers or materials. thegoodscentscompany.com The presence of sulfur and nitrogen atoms can impart specific properties to materials, although detailed research on this specific compound's role in optoelectronics is not extensively documented in the provided literature. However, companies with expertise in sulfur and heterocyclic chemistries list material sciences as a key industry they serve with products like this thiazole (B1198619) derivative. thegoodscentscompany.com

Use as Corrosion Inhibitors in Chemical Systems

Heterocyclic compounds containing nitrogen and sulfur atoms are a known class of corrosion inhibitors. Theoretical studies on related structures, such as 1,2,4-triazole-5-one derivatives, have been conducted to predict their efficacy in preventing corrosion. nih.gov These studies use quantum mechanical methods to calculate electronic properties like the energy of molecular orbitals (EHOMO and ELUMO) and dipole moments to correlate them with inhibition efficiency. nih.gov The principle involves the molecule adsorbing onto a metal surface, forming a protective layer. While the broader class of nitrogen and sulfur-containing heterocycles is investigated for this purpose, specific studies detailing this compound as a corrosion inhibitor are not prominent in the available research.

Contribution to Flavor and Fragrance Chemistry

In the flavor and fragrance industry, this compound is a significant component. It is recognized for its complex and potent organoleptic profile. The compound is valued for its nutty, meaty, and roasted notes, with specific nuances of cocoa, coffee, and dark chocolate. nih.govscent.vn It is used as a flavoring agent in a wide array of food products to impart or enhance these specific tastes. thegoodscentscompany.com For instance, it is utilized in condiments, soups, and confectionery items. thegoodscentscompany.comthegoodscentscompany.com The compound is also identified as a Maillard reaction product, which explains its presence as a natural flavor component in many cooked foods like meats and potatoes. nih.gov

Table 1: Organoleptic Profile and Applications of 2,4,5-Trimethylthiazole

| Property | Description | Application Examples |

| Odor Profile | Cocoa, dark chocolate, nutty, coffee-like, meaty, roasted. nih.govscent.vn | Fragrance formulations, food products. thegoodscentscompany.com |

| Taste Profile | Nutty, with notes of raw potato skin at higher concentrations (>0.05ppm). thegoodscentscompany.com | Flavor enhancer in food systems. thegoodscentscompany.com |

| Food Applications | Used in condiments, relish, and soups at 6 ppm; frozen and soft confectionery at 2 ppm. thegoodscentscompany.comthegoodscentscompany.com | Savory and sweet food products. thegoodscentscompany.com |

Applications in Agrochemical Precursor Synthesis and Formulations

The utility of this compound as a synthetic intermediate is particularly relevant in the agrochemical industry. Dihydro-1,3-thiazoles are recognized as potential central intermediates for synthesizing active ingredients for agricultural products. Specialty chemical companies provide custom manufacturing services to the agrochemical sector, utilizing foundational molecules like this thiazole derivative. thegoodscentscompany.com Its structural features allow for the development of more complex molecules that may be investigated for pesticidal or other crop protection properties.

Role in Behavioral Neuroscience Research (e.g., as a predator odor cue)

This compound (TMT) has been extensively adopted in behavioral neuroscience as a potent predator odor cue. scirp.org It is a synthetic compound originally isolated from fox feces that reliably elicits innate fear and defensive behaviors, such as freezing, in rodents like rats and mice that have never been exposed to a predator. scirp.orgudel.edu Because TMT is a single, volatile molecule, it offers high controllability for dose and exposure in experimental settings, which is an advantage over using natural predator feces or fur. scirp.orgnih.gov

Research has confirmed that the fear response to TMT is mediated by the olfactory system and not by irritation via the trigeminal nerve. nih.gov This makes it a valuable tool for studying the neurobiological circuits of unconditioned fear and stress. scirp.orgnih.gov Studies have used TMT to investigate how stressors can influence other behaviors, such as alcohol self-administration, and to map the neuronal activation patterns in brain regions associated with fear, including the amygdala and olfactory bulb. scirp.orgnih.govnih.gov

Table 2: Key Findings in Behavioral Neuroscience Research Using TMT

| Research Focus | Key Findings | Model Organism |

| Mechanism of Fear Response | TMT-induced freezing is disrupted by olfactory bulb removal but not by trigeminal nerve transection, indicating the response is mediated by olfaction, not nociception. nih.gov | Rats |

| Neuroanatomical Pathways | TMT exposure increases c-fos mRNA (a marker for neuronal activation) in the main olfactory bulb, lateral septum, bed nucleus of the stria terminalis, and parts of the amygdala. scirp.org | GAD67 Mice |

| Innate Threat Stimulus | As a single molecule from fox feces, TMT induces robust freezing and other defensive behaviors in naïve rodents, making it a useful tool to study innate fear. udel.edu | Rats and Mice |

| Interaction with Alcohol Seeking | Exposure to TMT was found to increase sweetened alcohol self-administration and alter the neuronal response to alcohol in the basolateral amygdala. nih.govnih.gov | Male Long-Evans Rats |

Antimicrobial and Antifungal Research (in vitro studies, preservative applications)

The thiazole ring is a prominent scaffold in medicinal chemistry, and numerous thiazole derivatives have been investigated for their pharmacological activities, including antimicrobial and antifungal properties. mdpi.comnih.gov Research has shown that compounds containing the thiazole moiety can exhibit significant inhibitory activity against various bacterial and fungal strains. mdpi.cominformahealthcare.com For example, studies on newly synthesized 2,4,5-trisubstituted thiazole derivatives have demonstrated antimicrobial activity against several bacterial and fungal species. researchgate.net

The biological activity is often linked to the specific substituents on the thiazole ring. mdpi.com While much of the research focuses on the broader class of thiazole and bisthiazole derivatives, it highlights the potential of this chemical family in the development of new antimicrobial agents. mdpi.comnih.govnih.gov The investigation of these compounds in in-vitro studies suggests their potential for applications as preservatives or as leads for new therapeutic agents.

Environmental Presence and Transformations of Dihydro 1,3 Thiazole Compounds

Occurrence in Natural Systems (e.g., Biological Extracts)

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole, also known as trimethylthiazoline (TMT), has been identified in a limited number of natural and processed biological materials. Its most well-documented occurrence is as a component of the feces and anal secretions of the red fox (Vulpes vulpes). wikipedia.orgnih.gov This compound is a significant contributor to the characteristic odor of fox feces and is recognized for its role in inducing innate fear and defensive behaviors in rodents. wikipedia.orgnih.gov

Beyond its presence in wildlife, the compound was first isolated from cooked beef in 1977. wikipedia.org It has also been identified as a volatile compound in wheat flour extrudates, suggesting its formation during heat-processing of certain foods. wikipedia.org

Table 1: Documented Natural and Processed Occurrences of this compound

| Source Category | Specific Source | Reference |

|---|---|---|

| Biological Secretions | Red Fox (Vulpes vulpes) Feces and Anal Secretions | wikipedia.orgnih.gov |

| Processed Foods | Cooked Beef | wikipedia.org |

| Wheat Flour Extrudates | wikipedia.org |

Environmental Fate and Transport Studies (e.g., Biodegradation, Soil Adsorption, Bioconcentration)

Table 2: Status of Environmental Fate and Transport Data for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Biodegradation | Data not available in searched literature | N/A |

| Soil Adsorption (Koc) | Data not available in searched literature | N/A |

| Bioconcentration (BCF) | Data not available in searched literature | N/A |

Biotransformation Pathways and Metabolites

Specific research delineating the biotransformation pathways and resulting metabolites of this compound in environmental systems (e.g., soil, water) or within organisms post-exposure is not available in the reviewed scientific literature. General chemical principles suggest that the compound could undergo oxidation to form sulfoxides or sulfones, or reduction to its corresponding thiol, but specific enzymatic processes and metabolites have not been identified. Studies on its effects in rodents focus on neurological responses to the odor rather than its metabolic breakdown. nih.gov

Table 3: Summary of Biotransformation Data for this compound

| Pathway/Metabolite | Description | Reference |

|---|---|---|

| Identified Biotransformation Pathways | Data not available in searched literature | N/A |

| Identified Metabolites | Data not available in searched literature | N/A |

| Potential Chemical Reactions | Oxidation (to sulfoxides/sulfones), Reduction (to thiols) |

Future Research Directions and Emerging Trends for 2,4,5 Trimethyl 2,5 Dihydro 1,3 Thiazole

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole and related dihydrothiazoles has traditionally relied on methods such as the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of alpha-haloketones with thioamides. While effective, there is a growing emphasis on developing more efficient, environmentally friendly, and scalable synthetic protocols.

Emerging trends in this area focus on green chemistry principles. numberanalytics.comijpsjournal.comnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of various thiazole derivatives. bepls.com For instance, microwave irradiation can accelerate the condensation reaction needed to form the dihydrothiazole ring, offering a more energy-efficient alternative to conventional heating. acs.org

Another promising avenue is the use of biocatalysis. numberanalytics.com Enzymes or whole-cell systems can offer high selectivity and efficiency under mild reaction conditions, reducing the need for harsh chemicals and high energy inputs. numberanalytics.comacs.orgmdpi.com The use of natural catalysts, such as lemon juice, has also been explored for the synthesis of certain thiazole compounds, highlighting a move towards more sustainable and readily available catalytic systems. researchgate.net

| Synthetic Method | Key Advantages | Potential Research Direction |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, energy efficiency. bepls.comacs.org | Optimization for large-scale production, development of solvent-free microwave protocols. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. numberanalytics.comacs.orgmdpi.com | Discovery of novel enzymes with enhanced stability and broader substrate scope for dihydrothiazole synthesis. |

| Green Catalysts | Use of renewable and non-toxic catalysts, environmentally benign. bepls.comresearchgate.net | Exploration of a wider range of natural extracts and waste-derived materials as catalysts. |

| Multi-Component Reactions (MCRs) | Simplified procedures, reduced waste, increased molecular complexity in a single step. nih.govjocpr.com | Design of new MCRs for the one-pot synthesis of functionalized this compound derivatives. |

Exploration of New Reactivity Pathways and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the presence of the sulfur and nitrogen heteroatoms and the partially saturated ring. Future research will likely focus on exploring new reactivity pathways to generate a diverse library of derivatives with unique properties. Key reaction types that are ripe for further investigation include oxidation, reduction, and electrophilic substitution.

Derivatization strategies are crucial for modifying the properties of the parent compound and creating new molecules with tailored functionalities. The thiazole scaffold is a common feature in many biologically active compounds, and the derivatization of this compound could lead to the discovery of new molecules with interesting properties. nih.govnih.govresearchgate.nettrdizin.gov.trnih.gov Research in this area could involve the introduction of various substituents at different positions of the thiazole ring to modulate its electronic and steric properties.

| Reactivity/Derivatization Strategy | Description | Potential Outcome |

| Oxidation | Conversion of the sulfur atom to sulfoxides or sulfones using oxidizing agents. | Generation of derivatives with altered polarity and potential for new biological activities. |

| Reduction | Hydrogenation of the dihydrothiazole ring to form thiazolidine (B150603) derivatives. | Creation of more flexible, saturated heterocyclic structures with different conformational properties. |

| Electrophilic Substitution | Reaction at the nitrogen or sulfur centers with various electrophiles. | Introduction of a wide range of functional groups to fine-tune the molecule's properties. |

| Coupling Reactions | Utilization of the thiazole ring as a scaffold for transition metal-catalyzed cross-coupling reactions. rsc.org | Synthesis of complex molecules with extended π-systems for applications in materials science. |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.comnih.govresearchgate.netresearchgate.net For this compound, advanced computational modeling can provide valuable insights into its electronic structure, stability, and reaction mechanisms. mdpi.comacs.org

Future research will likely leverage these computational methods to:

Predict Reactivity: Model reaction pathways and transition states to predict the most favorable conditions for new chemical transformations.

Elucidate Structure-Property Relationships: Understand how modifications to the molecular structure affect its physical and chemical properties.

Design Novel Derivatives: In silico design of new derivatives with desired properties before their synthesis in the lab, saving time and resources.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and prediction of reactivity. mdpi.comnih.govresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility and interactions of the molecule with its environment. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity or other properties of derivatives based on their structure. |

Sustainable and Scalable Production Methods

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including the need for sustainable and scalable methods. Future research in this area will focus on addressing these challenges for this compound.

Microwave-assisted synthesis, while efficient on a small scale, faces limitations in scalability due to the penetration depth of microwaves. nih.govresearchgate.net Research is ongoing to develop larger batch and continuous-flow microwave reactors to overcome these limitations. acs.orgsemanticscholar.org

The use of green and recyclable catalysts is another key aspect of sustainable production. bepls.commdpi.com Developing robust and reusable catalysts can significantly reduce waste and production costs. Biocatalytic processes also hold great promise for sustainable and scalable production due to their high efficiency and environmentally friendly nature. numberanalytics.comacs.org

| Production Aspect | Challenge | Future Research Direction |

| Scalability of MAOS | Limited penetration of microwaves in large reaction volumes. nih.govresearchgate.net | Development of large-scale multimode and continuous-flow microwave reactors. acs.orgsemanticscholar.org |

| Catalyst Recovery and Reuse | Loss of catalyst during workup, leading to waste and increased cost. | Design of heterogeneous and recyclable catalysts, including biocatalysts. bepls.commdpi.com |

| Solvent Use | Use of volatile and hazardous organic solvents. | Development of solvent-free reaction conditions or the use of green solvents like ionic liquids or deep eutectic solvents. numberanalytics.commdpi.com |

Expanding Non-Clinical Applications

While much of the research on thiazole derivatives is focused on their medicinal properties, this compound has several existing and potential non-clinical applications. It is a known component of fox feces and is used in ecological research as a predator odor to elicit fear responses in rodents. thegoodscentscompany.com

The compound has also been identified in cooked beef, suggesting a potential, though debated, role in flavor chemistry. thegoodscentscompany.com Furthermore, its structure makes it a valuable building block for the synthesis of more complex molecules.

Future research could explore its use in:

Materials Science: As a monomer or building block for the synthesis of novel polymers or organic electronic materials. The thiazole ring is a known component in such materials. mdpi.com

Agrochemicals: As a scaffold for the development of new pesticides or herbicides, as many thiazole derivatives exhibit such properties.

Research Chemicals: Its use as a commercially available research chemical indicates its utility in a wide range of scientific investigations. thegoodscentscompany.comechemi.com

| Application Area | Current/Potential Use |

| Ecological Research | Predator odor mimic for behavioral studies. thegoodscentscompany.com |

| Flavor and Fragrance | Identified in cooked beef; however, its use in flavors is not recommended by some sources. thegoodscentscompany.com |

| Synthetic Chemistry | Intermediate and building block for more complex molecules. |

| Materials Science | Potential monomer for polymers with interesting electronic or optical properties. mdpi.com |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via solvent-free protocols using nanocatalysts (e.g., HNO₃@nano SiO₂) under mild temperatures (90–100°C). Key parameters include catalyst loading (0.01–0.02 g), substrate molar ratios (3.5–6 mmol), and solvent-free conditions to minimize side reactions. For example, analogous thiazoline derivatives achieved 65–85% yields under similar setups . Characterization via NMR, IR, and elemental analysis is critical to confirm purity and structure.

Q. How is the stereochemistry of this compound resolved, and what techniques validate its configuration?

- Methodological Answer: Stereoisomers (e.g., (4R,5R)-configuration) are resolved using chiral HPLC or enzymatic resolution. X-ray crystallography and NOESY NMR provide definitive stereochemical assignments. Computational methods (DFT) can predict stability differences between diastereomers .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

- Methodological Answer: The compound’s density (~1.23 g/cm³), boiling point (~151°C), and refractive index (~1.615) dictate storage conditions (e.g., inert atmosphere, low-temperature storage). Its moderate flash point (~45°C) necessitates flame-safe handling .

Advanced Research Questions

Q. How does the sulfur oxidation state in 2,5-dihydro-1,3-thiazoles alter their reactivity in multicomponent reactions?

- Methodological Answer: Oxidation to 3-thiazoline-S-monoxides (using oxone® or mCPBA) shifts reactivity from Ugi bisamide formation to α-alkoxy isothiourea derivatives under acidic, alcoholic conditions. Mechanistic studies (e.g., isotopic labeling, kinetics) reveal sulfinyl imine intermediates driving this divergence .

Q. What catalytic systems maximize regioselectivity in functionalizing the C=N bond of this compound?

- Methodological Answer: Nanocatalysts (e.g., Au/TiO₂) enhance regioselectivity in cycloaddition or alkylation reactions. Solvent-free conditions and Lewis acids (e.g., BF₃·Et₂O) favor nucleophilic attack at the less hindered carbon. Reaction progress monitoring via in-situ FTIR or LC-MS is advised .

Q. How do steric and electronic effects of methyl substituents influence the compound’s stability under oxidative conditions?

- Methodological Answer: Methyl groups at positions 2, 4, and 5 increase steric hindrance, reducing oxidation rates. Comparative studies with des-methyl analogs show higher susceptibility to KMnO₄ or oxaziridine-mediated oxidation. DFT calculations correlate substituent effects with transition-state energies .

Q. What strategies resolve contradictions in reported yields for thiazoline derivatives under varying catalytic conditions?

- Methodological Answer: Systematic DOE (Design of Experiments) evaluates catalyst type, loading, and temperature. For example, HNO₃@nano SiO₂ outperforms homogeneous acids in solvent-free syntheses due to higher surface area and recyclability. Conflicting data often arise from unoptimized substrate ratios or moisture sensitivity .

Key Notes

- Prioritize peer-reviewed journals (e.g., Bulgarian Chemical Communications, RSC Organic & Biomolecular Chemistry) for mechanistic insights.

- Cross-validate synthetic protocols with spectroscopic data (e.g., HRMS, 2D NMR) to address structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。